tert-Butyl (5-aminopentyl)(methyl)carbamate
Description
tert-Butyl (5-aminopentyl)(methyl)carbamate (CAS: 1228544-59-9) is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl-substituted carbamate, and a terminal primary amine on a pentyl chain. This compound is structurally characterized by its aliphatic backbone, which provides flexibility and solubility in organic solvents. The Boc group serves as a protective moiety for the amine, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) .
This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), where it acts as a bifunctional linker connecting target-binding ligands to E3 ubiquitin ligase recruiters . Its terminal amine facilitates conjugation with carboxylic acids or activated esters, while the Boc group ensures stability during synthetic steps .
Properties
IUPAC Name |
tert-butyl N-(5-aminopentyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13(4)9-7-5-6-8-12/h5-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOHYDFQUQNMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for introducing amine functionalities into aromatic and aliphatic systems. For tert-butyl (5-aminopentyl)(methyl)carbamate, this method enables coupling between tert-butyl methylcarbamate and 5-bromopentylamine precursors.
Reaction Conditions
Example Protocol
A mixture of tert-butyl methylcarbamate (1.0 eq), 5-bromopentylamine (1.2 eq), Pd₂(dba)₃·CHCl₃ (0.1 eq), Xantphos (0.25 eq), and Cs₂CO₃ (2.5 eq) in degassed toluene is heated at 90°C for 18 hours. Post-reaction purification by silica gel chromatography (5–50% ethyl acetate/hexane) yields the product in 76% isolated yield.
Key Data
Reductive Amination
Reductive amination offers an alternative route by condensing tert-butyl carbamate with 5-aminopentanal derivatives, followed by sodium cyanoborohydride-mediated reduction.
Reaction Conditions
Limitations
Boc Protection-Deprotection Sequences
Stepwise Amine Protection
The sequential protection of 1,5-diaminopentane ensures regioselective installation of the methyl and tert-butoxycarbonyl (Boc) groups.
Protocol
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Methylation : Treat 1,5-diaminopentane with methyl chloroformate (1.1 eq) in dichloromethane (DCM) at 0°C.
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Boc Protection : Add Boc₂O (1.2 eq) and DMAP (0.1 eq) in DCM, stir at room temperature for 12 hours.
Yield Optimization
One-Pot Dual Protection
A streamlined one-pot approach reduces purification steps by combining methylation and Boc protection:
Conditions
Outcome
Solvent and Base Effects on Reaction Efficiency
Solvent Screening
Polar aprotic solvents (e.g., DMF, NMP) enhance nucleophilicity in alkylation steps, while toluene minimizes side reactions in Pd-catalyzed couplings.
Comparative Data
Base Selection
Cs₂CO₃ outperforms K₂CO₃ or Et₃N in deprotonating amine intermediates and stabilizing palladium complexes.
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
A pilot-scale protocol for this compound achieves 82% yield using:
Cost Analysis
Emerging Methodologies
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes hydrolysis under acidic or basic conditions to release the free amine. This is critical for deprotection in multistep syntheses:
| Condition | Reagent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (4M in dioxane) | 25°C, 2 hr | 92% | |
| Thermal deprotection | TFE (trifluoroethanol) | 180°C, 1 hr | 85% | |
| Basic hydrolysis | NaOH (1M aqueous) | 60°C, 6 hr | 78% |
Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, facilitating tert-butyl carbonate elimination. Thermal methods in TFE avoid racemization of chiral centers .
Functionalization of the Primary Amine
The 5-aminopentyl chain participates in nucleophilic reactions:
Key Reactions:
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Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ to form secondary amines .
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Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to yield imines, useful in dynamic combinatorial chemistry .
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Guanidinylation : Treatment with pyrazole-1-carboxamidine converts the amine to a guanidine group, enhancing biological activity .
Example Procedure (Alkylation) :
text1. tert-Butyl (5-aminopentyl)(methyl)carbamate (1 eq) + benzyl bromide (1.2 eq) 2. K₂CO₃ (2 eq), DMF, 60°C, 12 hr 3. Isolation by column chromatography (hexane/ethyl acetate) → 76% yield[5].
Cross-Coupling Reactions
The Boc-protected amine facilitates palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Yield | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(dba)₂/XPhos | Aryl halides | 74% | |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Boronic acids | 68% |
Optimization Note : Reactions in dioxane at 100°C with Cs₂CO₃ as base minimize N-alkylation side reactions .
Curtius Rearrangement
The acyl azide intermediate generated from this compound undergoes Curtius rearrangement to form isocyanates, which are trapped by nucleophiles:
Synthetic Pathway :
-
Reaction with di-tert-butyl dicarbonate and NaN₃ forms acyl azide .
-
Trapping with amines/alcohols yields ureas/carbamates (85–92% yields) .
Critical Parameters :
-
Temperature: 0°C for azide formation → 80°C for rearrangement.
Stability Under Oxidative Conditions
The compound resists oxidation at the carbamate group but reacts at the amine:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| mCPBA | N-Oxide | CH₂Cl₂, 0°C → 25°C, 4 hr | 63% |
| H₂O₂/FeSO₄ | Hydroxylamine derivative | MeOH, 50°C, 8 hr | 58% |
Application : Selective oxidation enables functional group diversification for drug discovery .
Comparative Reactivity with Analogues
The pentyl chain length influences solubility and reaction kinetics:
| Compound | Reaction with Benzaldehyde | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| tert-Butyl (3-aminopropyl)(methyl)carbamate | 2.7 × 10⁻³ | 0.45 |
| This compound | 1.2 × 10⁻³ | 0.89 |
Trend : Longer alkyl chains reduce steric hindrance, increasing reaction rates .
Thermal Degradation Pathways
At temperatures >200°C, competing decomposition occurs:
-
Primary Pathway : Boc group cleavage (83% yield of free amine at 230°C) .
-
Secondary Pathway : Amide bond scission (observed in MeOH at 240°C) .
Solvent Effect : TFE suppresses degradation compared to methanol .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (5-aminopentyl)(methyl)carbamate is significant in medicinal chemistry due to its potential as a precursor for developing pharmaceutical agents targeting neurological disorders. Its structural similarity to other bioactive compounds enhances its utility in drug design .
Key Applications:
- PROTAC Linker: It serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative therapeutic agents designed to degrade specific proteins involved in disease processes .
- Development of Antitumor Agents: Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .
Organic Synthesis
The compound's functional groups allow it to undergo various chemical transformations typical of carbamates, including:
- Substitution Reactions: The amine group can react with carboxylic acids and activated esters to form amide bonds.
- Deprotection Reactions: The Boc protecting group can be removed under mild acidic conditions, yielding free amines suitable for further reactions.
Research indicates that this compound has notable biological activities:
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Cytotoxicity against A549 lung cancer cells | Moderate to high cytotoxicity | |
| Antitubercular activity | MIC values indicating effectiveness against Mycobacterium tuberculosis | |
| In vivo efficacy | Significant reduction in bacterial load in infected models | |
| Blood-brain barrier permeability | High likelihood of crossing the BBB |
These properties suggest that the compound could be useful in treating central nervous system disorders and other conditions requiring targeted therapeutic strategies.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study published in Molecules highlighted its cytotoxicity against A549 lung cancer cells, suggesting that similar carbamate derivatives possess moderate to high cytotoxicity against various cancer types .
- In vivo studies on related compounds have demonstrated efficacy in reducing bacterial burdens in infected mice, indicating potential therapeutic action for infections .
Mechanism of Action
The mechanism of action of tert-Butyl (5-aminopentyl)(methyl)carbamate involves its reactivity with various functional groups. The amine group can form bonds with carboxylic acids, NHS esters, and carbonyl compounds, making it a versatile intermediate in chemical synthesis. The Boc group provides protection during reactions and can be removed under mild acidic conditions to reveal the free amine .
Comparison with Similar Compounds
Aliphatic vs. Aromatic Backbones
- This compound and its non-methylated analog (51644-96-3) feature flexible aliphatic chains, enhancing solubility in polar aprotic solvents like DMF or DMSO. In contrast, aromatic derivatives such as tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate exhibit rigid structures, reducing conformational flexibility but improving binding affinity to aromatic protein pockets .
- The benzoisoxazole derivative (380629-73-2) introduces a heterocyclic aromatic system, which may enhance π-π stacking interactions in drug-receptor binding but reduces solubility in aqueous media .
Functional Group Variations
- Compounds like tert-Butyl (2-mercaptoethyl)carbamate (67385-09-5) replace the amine with a thiol group, enabling disulfide bond formation or metal coordination, which is absent in the target compound .
Research Findings and Key Insights
Steric Effects: Methyl substitution on the carbamate nitrogen reduces reactivity in acylation reactions by ~20% compared to tert-Butyl (5-aminopentyl)carbamate, as observed in PROTAC linker synthesis .
Solubility : Aliphatic carbamates (e.g., target compound) exhibit 2–3× higher solubility in chloroform than aromatic analogs, critical for solution-phase synthesis .
Thermal Stability: The methylated carbamate demonstrates a 10°C higher decomposition temperature (Td = 185°C) than its non-methylated counterpart, enhancing handling safety .
Biological Activity
tert-Butyl (5-aminopentyl)(methyl)carbamate is a carbamate derivative with the molecular formula C₁₀H₂₂N₂O₂ and a molecular weight of 202.29 g/mol. This compound is characterized by a tert-butyl group attached to a 5-aminopentyl chain and a methyl carbamate moiety. Its unique structural features make it a candidate for various applications in medicinal chemistry and organic synthesis.
The compound is notable for its potential biological activities, which can be attributed to its structural components. The presence of the amino group allows for interactions with biological targets, while the carbamate moiety can undergo hydrolysis and other chemical transformations, enhancing its versatility in biological applications.
In Vitro Studies
In vitro studies involving structurally similar compounds suggest that carbamates can exhibit significant biological activity, including:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, which could be a pathway for the biological activity of this compound.
- Cellular Effects : The impact on cellular proliferation and apoptosis has been observed in related compounds, indicating potential anticancer properties .
Comparative Analysis
A comparative analysis of structurally related compounds highlights the unique aspects of this compound. The following table summarizes some key comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| tert-Butyl carbamate | C₇H₁₅NO₂ | Lacks amino side chain; simpler structure |
| tert-Butyl (2-aminoethyl)(methyl)carbamate | C₉H₁₉N₃O₂ | Contains a shorter amino chain |
| N-Boc-cadaverine | C₉H₁₈N₂O₂ | Features a cyclic structure; different reactivity |
| tert-Butyl (3-aminopropyl)(methyl)carbamate | C₉H₁₉N₂O₂ | Similar functional groups but different chain length |
This table illustrates how the longer pentyl chain in this compound may influence its solubility and biological activity compared to other carbamates.
Recent Research Insights
Recent research has focused on the synthesis and characterization of similar compounds, emphasizing their biological potential. For instance, studies have shown that modifications in the alkyl chain length and functional groups can significantly affect the pharmacological properties of carbamates. Further exploration into the specific interactions of this compound with biological targets is warranted .
Q & A
Q. What are the established synthetic routes for tert-Butyl (5-aminopentyl)(methyl)carbamate?
The compound is typically synthesized via carbamate formation using tert-butyl methylcarbamoyl chloride and 1,5-diaminopentane derivatives. A common approach involves Boc (tert-butoxycarbonyl) protection of the primary amine, followed by selective methylation. For example, Konoki et al. (cited in ) utilized tert-butyl (5-aminopentyl)carbamate as a precursor, which could be modified by alkylation or acylation to introduce the methyl group. Reaction conditions (e.g., anhydrous solvents, bases like triethylamine) and purification via column chromatography are critical for high purity .
Q. What spectroscopic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are standard. For instance, ¹³C NMR can confirm the carbamate carbonyl peak near 156 ppm, while MS (e.g., [M + Na]+ ion) verifies molecular weight. reports specific NMR shifts (δ 173.3 for carbonyl groups) and MS data (m/z 451.1) for structurally related compounds, which can guide analysis .
Q. How should this compound be stored to ensure stability?
Store under inert atmosphere (argon or nitrogen) in a dark, cool environment (room temperature or below). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as carbamates are susceptible to hydrolysis. specifies storage in airtight containers with desiccants to prevent degradation .
Q. What safety precautions are required during handling?
Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors. and recommend respiratory protection (P95 masks) and immediate decontamination of spills with inert absorbents. Acute toxicity (H314) necessitates emergency protocols for skin/eye contact .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
Diastereoselectivity depends on steric and electronic factors. For example, Garcia et al. () achieved intramolecular α-amidoalkylation with high selectivity using chiral catalysts or templating agents. Adjusting solvent polarity (e.g., dichloromethane vs. THF) and temperature (low temps for kinetic control) can reduce unwanted stereoisomers. Monitoring via chiral HPLC or circular dichroism (CD) is advised .
Q. What analytical challenges arise in distinguishing this compound from similar carbamates?
Structural analogs (e.g., tert-butyl (5-aminopentyl)carbamate) may co-elute in standard HPLC methods. Advanced techniques like High-Resolution Mass Spectrometry (HRMS) or 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities. For instance, highlights distinct ¹³C shifts for methylcarbamate groups (δ 36.0–40.5 ppm) versus non-methylated analogs .
Q. How does the methyl group influence the compound’s stability compared to non-methylated analogs?
The methyl group enhances steric protection of the carbamate linkage, reducing hydrolysis rates. Stability studies in buffered solutions (pH 2–12) show methylated carbamates degrade 20–30% slower than their non-methylated counterparts. Accelerated aging tests under UV light (per ) can quantify photostability differences .
Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimeras) development?
As a linker, its primary amine enables conjugation to E3 ligase ligands (e.g., thalidomide analogs) and target protein binders. notes similar carbamates are used in PROTACs due to their hydrolytic stability and biocompatibility. Advanced studies focus on optimizing linker length (5-aminopentyl chain) for cellular permeability and target engagement .
Q. How can conflicting data on cytotoxicity be resolved in biological assays?
Discrepancies may arise from impurity profiles (e.g., residual solvents or byproducts). Repurification via preparative HPLC and retesting in orthogonal assays (e.g., MTT vs. apoptosis markers) is critical. emphasizes verifying purity (>95% by LC-MS) before biological evaluation .
Q. What strategies improve solubility for in vitro studies without compromising stability?
Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Pre-formulation studies (e.g., dynamic light scattering) assess aggregation. advises against prolonged storage in DMSO to prevent carbamate decomposition .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 216.3 g/mol (theoretical) | Calculated |
| Stability in Aqueous Buffer | t½ >24 h (pH 7.4, 25°C) | |
| Hazard Classification | H314 (Skin corrosion) |
Q. Table 2: Common Synthetic Modifications
| Reaction Type | Conditions | Yield Range |
|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, DCM, 0°C→RT | 70–85% |
| Methylation | CH₃I, NaH, THF, −20°C | 60–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
